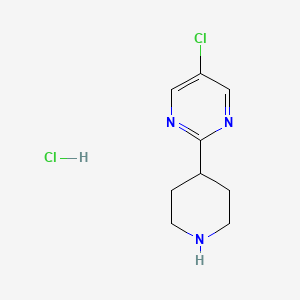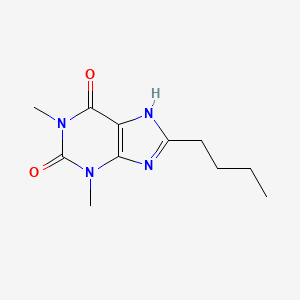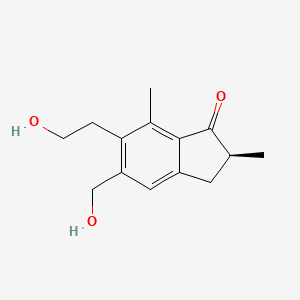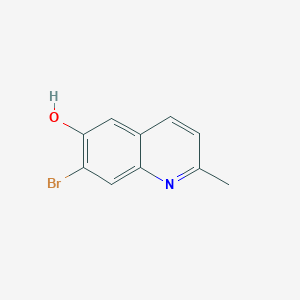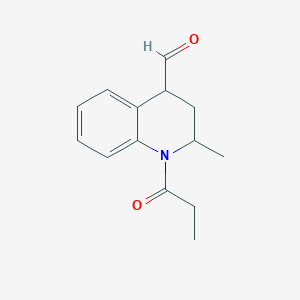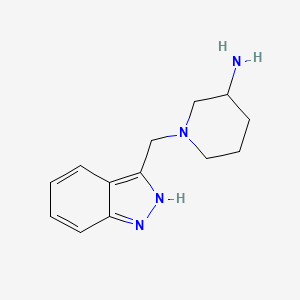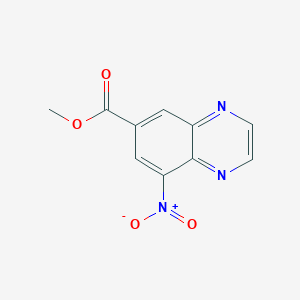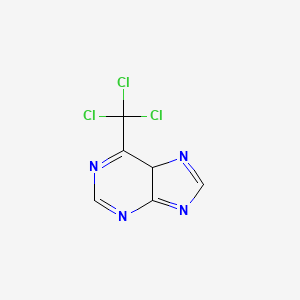
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol est un composé chimique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques, notamment les propriétés antimicrobiennes, antimalariques et anticancéreuses . Ce composé, avec sa structure unique, a suscité l'intérêt dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol implique généralement la réaction de la 2-chloro-5,8-diméthylquinoléine avec l'oxyde d'éthylène dans des conditions contrôlées. La réaction est effectuée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter l'attaque nucléophile sur le cycle d'oxyde d'éthylène .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont optimisées pour le rendement et la pureté. L'utilisation de réacteurs à flux continu peut également être envisagée pour améliorer l'efficacité et la capacité d'adaptation du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone correspondante.
Réduction : Le composé peut être réduit pour former l'amine correspondante.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les nucléophiles comme l'ammoniac (NH₃) ou les thiols (R-SH) en présence d'une base.
Principaux produits :
Oxydation : Formation du 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanone.
Réduction : Formation du 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthylamine.
Substitution : Formation de divers dérivés de la quinoléine substitués.
Applications De Recherche Scientifique
Le 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Etudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour le traitement des infections et du cancer.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol implique son interaction avec diverses cibles moléculaires. Le composé peut inhiber la croissance des cellules microbiennes en interférant avec leurs mécanismes de synthèse et de réparation de l'ADN. Dans les cellules cancéreuses, il peut induire l'apoptose en perturbant les voies de signalisation cellulaire .
Composés similaires :
2-Chloro-5,8-diméthoxyquinoléine : Connu pour ses activités antifongiques et antibactériennes.
2-Chloro-6,7-diméthylquinoléine : Présente des activités biologiques similaires mais avec une puissance et une sélectivité différentes.
5-(2-Chloroquinoléin-3-yl)-1,3,4-oxadiazole-2-amine : Un dérivé aux propriétés antimicrobiennes améliorées.
Unicité : Le 1-(2-Chloro-5,8-diméthylquinoléin-3-yl)éthanol se distingue par son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique uniques. Son groupe hydroxyle permet une fonctionnalisation supplémentaire, ce qui en fait un intermédiaire polyvalent en chimie synthétique .
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Chloro-5,8-dimethoxyquinoline: Known for its antifungal and antibacterial activities.
2-Chloro-6,7-dimethylquinoline: Exhibits similar biological activities but with different potency and selectivity.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine: A derivative with enhanced antimicrobial properties.
Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H14ClNO |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3 |
Clé InChI |
JACRULGYWDBORH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
